3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one
Overview
Description
3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one is a heterocyclic compound with the molecular formula C10H11NOS2 It is characterized by the presence of a pyridine ring and two methylsulfanyl groups attached to a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one typically involves the reaction of pyridine-2-carbaldehyde with 3,3-bis(methylsulfanyl)acrylic acid derivatives. The reaction is carried out under basic conditions, often using sodium hydroxide as a base in a solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via a condensation mechanism, forming the desired product with high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity. The use of continuous flow reactors may also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one involves its interaction with specific molecular targets. For example, as a fluorescence probe, it binds selectively to cadmium ions, resulting in a fluorescence response that can be detected and measured. The methylsulfanyl groups play a crucial role in the coordination and detection of metal ions .
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(methylsulfanyl)acrylonitrile: Similar structure but with a nitrile group instead of a pyridine ring.
3,3-Bis(methylsulfanyl)acrylic acid: Contains a carboxylic acid group instead of a pyridine ring.
4-(Methylsulfanyl)-6-(pyridin-2-yl)pyrimidin-2-amine: Contains a pyrimidine ring instead of a propenone moiety.
Uniqueness
3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one is unique due to the combination of its pyridine ring and propenone moiety, which imparts distinct chemical reactivity and potential applications in various fields. The presence of two methylsulfanyl groups further enhances its versatility in chemical transformations and applications.
Properties
IUPAC Name |
3,3-bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS2/c1-13-10(14-2)7-9(12)8-5-3-4-6-11-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATMJUDJDOFFHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=CC=CC=N1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384563 | |
Record name | 3,3-bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78570-34-0 | |
Record name | 3,3-bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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